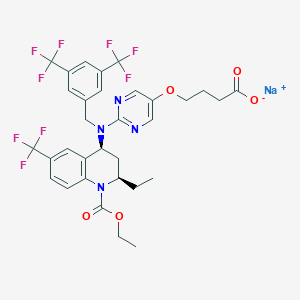
Obicetrapib sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obicetrapib sodium is a third-generation cholesteryl ester transfer protein (CETP) inhibitor. It has garnered attention due to its potential in treating dyslipidemia and atherosclerotic cardiovascular disease (ASCVD). This compound works by inhibiting the CETP, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
Vorbereitungsmethoden
The synthesis of obicetrapib sodium involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are optimized to scale up the synthesis while maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Obicetrapib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Obicetrapib sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of CETP and its effects on lipid metabolism.
Biology: Researchers use it to understand the role of CETP in lipid transfer and its impact on cellular functions.
Wirkmechanismus
Obicetrapib sodium exerts its effects by inhibiting the activity of CETP. CETP normally facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL levels and decreases LDL levels, thereby reducing the risk of atherosclerosis and cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Obicetrapib sodium is compared with other CETP inhibitors such as:
Torcetrapib: An earlier CETP inhibitor that was discontinued due to adverse cardiovascular events.
Dalcetrapib: Another CETP inhibitor that showed modest efficacy but was also discontinued.
Anacetrapib: A CETP inhibitor that demonstrated significant lipid-lowering effects but faced challenges in clinical development.
This compound stands out due to its potent CETP inhibition and favorable safety profile observed in preliminary studies .
Eigenschaften
CAS-Nummer |
866399-88-4 |
|---|---|
Molekularformel |
C32H30F9N4NaO5 |
Molekulargewicht |
744.6 g/mol |
IUPAC-Name |
sodium;4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoate |
InChI |
InChI=1S/C32H31F9N4O5.Na/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41;/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47);/q;+1/p-1/t22-,26+;/m1./s1 |
InChI-Schlüssel |
WXEDTKUVWZVNTI-IINJVQNMSA-M |
Isomerische SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



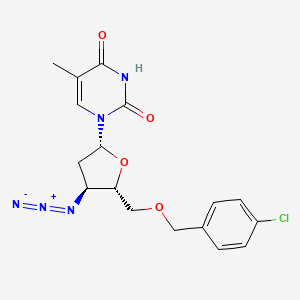

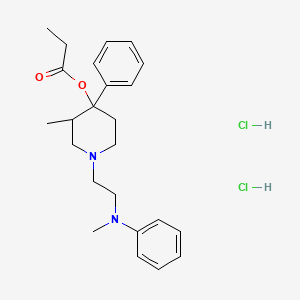
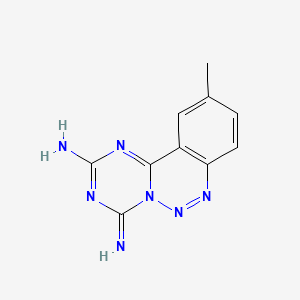
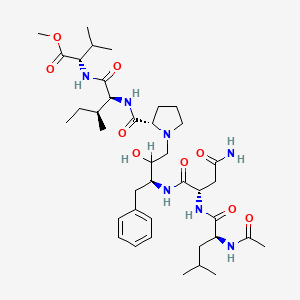
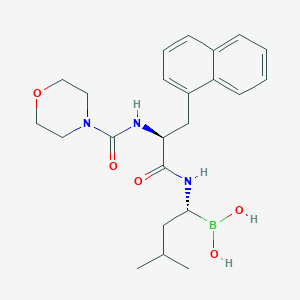
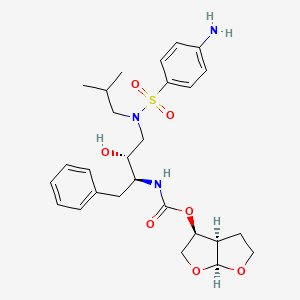
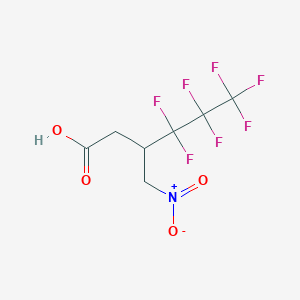
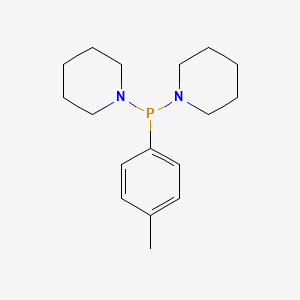
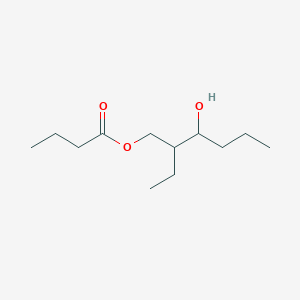
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
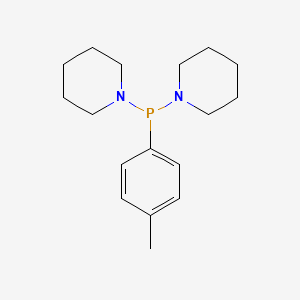
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
